Comparative Antifungal Potency: Crocacin C vs. Crocacin D, A, and B Against S. cerevisiae
Crocacin C demonstrates significantly lower antifungal activity against Saccharomyces cerevisiae compared to its dipeptide congeners. This quantitative disparity, derived from a direct head-to-head comparison within the same study, highlights the critical role of the dipeptide side chain for target engagement. The MIC of Crocacin C is 100 μg/mL, representing a >71,000-fold decrease in potency relative to Crocacin D (MIC = 1.4 ng/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 100 μg/mL |
| Comparator Or Baseline | Crocacin D: 1.4 ng/mL; Crocacin A: 10 μg/mL; Crocacin B: 12.5 μg/mL |
| Quantified Difference | Crocacin C is 71,428-fold less potent than Crocacin D; 10-fold less potent than Crocacin A; 8-fold less potent than Crocacin B. |
| Conditions | S. cerevisiae culture assay |
Why This Matters
For research applications requiring potent antifungal activity, Crocacin D is the appropriate selection; Crocacin C is better suited as a negative control for dipeptide-dependent activity or as a synthetic precursor.
- [1] Chen, M.; Roush, W. R. Enantioselective Synthesis of (+)-Crocacin C. An Example of a Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction. Org. Lett. 2012, 14, 1880-1883. View Source
